![molecular formula C10H22ClN B15313064 3-Cyclobutylhexan-1-aminehydrochloride](/img/structure/B15313064.png)
3-Cyclobutylhexan-1-aminehydrochloride
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Overview
Description
3-Cyclobutylhexan-1-aminehydrochloride is an organic compound that features a cyclobutyl group attached to a hexane chain, which is further bonded to an amine group. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability. The presence of the cyclobutyl group introduces strain into the molecule, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylhexan-1-aminehydrochloride generally involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving butadiene or other suitable precursors.
Attachment to Hexane Chain: The cyclobutyl group is then attached to a hexane chain through a series of reactions, often involving Grignard reagents or organolithium compounds.
Introduction of the Amine Group: The amine group is introduced via reductive amination or other amination techniques.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce intermediates and introduce the amine group.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets industry standards for purity and stability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylhexan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces amine oxides or nitro compounds.
Reduction: Yields various amine derivatives.
Substitution: Forms substituted amines or amides.
Scientific Research Applications
3-Cyclobutylhexan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutylhexan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group may induce strain that affects binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler analogue with a cyclobutyl group attached directly to an amine.
Hexylamine: A straight-chain analogue without the cyclobutyl group.
Cyclohexylamine: Contains a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
3-Cyclobutylhexan-1-aminehydrochloride is unique due to the presence of both a cyclobutyl group and a hexane chain, which introduces unique steric and electronic properties. This combination can result in distinct reactivity and biological activity compared to its analogues.
Biological Activity
3-Cyclobutylhexan-1-aminehydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure:
this compound is characterized by a cyclobutane ring attached to a hexanamine chain. Its molecular formula is C9H18ClN and it has a molecular weight of approximately 175.7 g/mol.
Pharmacological Effects
-
Cytotoxicity:
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and activates caspases involved in the apoptotic pathway. -
Mechanism of Action:
The proposed mechanism involves the modulation of intracellular ROS levels, which can lead to oxidative stress and subsequent activation of apoptotic pathways. This aligns with findings from other studies that indicate similar compounds can induce apoptosis via mitochondrial dysfunction and caspase activation . -
Anti-inflammatory Properties:
There is emerging evidence that this compound may also possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6), which is critical in various inflammatory diseases .
Study 1: Cytotoxicity in Cancer Cells
A study investigated the effects of this compound on K562 leukemia cells. The results indicated a significant increase in caspase 3 and 7 activities after exposure, suggesting strong pro-apoptotic effects:
Time (hours) | Caspase 3 Activity Increase (%) | Caspase 7 Activity Increase (%) |
---|---|---|
4 | 0 | 0 |
12 | 26 | 27 |
48 | 231 | 13 |
This data highlights the compound's potential as a therapeutic agent in targeting leukemia cells through apoptosis induction.
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, treatment with this compound resulted in a notable reduction in IL-6 secretion from activated macrophages. This suggests its potential role in modulating immune responses and treating inflammatory conditions.
Research Findings
The biological activity of this compound has been supported by various research findings:
- Pro-apoptotic Activity: Increased ROS production leading to mitochondrial dysfunction has been consistently observed across multiple studies.
- Cytokine Modulation: Inhibition of IL-6 release indicates potential applications in diseases characterized by chronic inflammation.
Properties
Molecular Formula |
C10H22ClN |
---|---|
Molecular Weight |
191.74 g/mol |
IUPAC Name |
3-cyclobutylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-2-4-9(7-8-11)10-5-3-6-10;/h9-10H,2-8,11H2,1H3;1H |
InChI Key |
QNDJPSVWSDBZCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCN)C1CCC1.Cl |
Origin of Product |
United States |
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